1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine

Medicinal Chemistry Stereochemistry Chiral Resolution

Researchers needing orthogonal protection for multi-step amine functionalization rely on CAS 886364-97-2. The Boc group enables selective deprotection without affecting the secondary amine at the 3-position, streamlining amide coupling, sulfonamide formation, and reductive amination workflows. - Orthogonal Boc protection eliminates extra protection/deprotection cycles, accelerating library synthesis. - Pyridin-4-ylmethyl substituent provides a hydrogen-bond acceptor and π-stacking handle distinct from 3-pyridyl isomers. - Racemic mixture offers cost-effective initial screening; batch-specific QC (NMR, HPLC, GC) supports GLP/GMP data integrity.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 886364-97-2
Cat. No. B1418721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine
CAS886364-97-2
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3
InChIKeyLBUYCRLVNHYWHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine Overview


1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) is a protected 3-aminopiperidine derivative with the systematic name tert-butyl 3-[(pyridin-4-ylmethyl)amino]piperidine-1-carboxylate . The compound has the molecular formula C16H25N3O2, a molecular weight of 291.39 g/mol, and features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen along with a pyridin-4-ylmethyl substituent on the 3-amino position . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, with SMILES notation CC(C)(C)OC(=O)N1CCCC(C1)NCc2ccncc2 . It is commercially available as a racemic mixture in research-grade purity (typically 97%) from multiple suppliers .

Racemic scaffold
Cost-effective for initial library synthesis and exploratory screening
Orthogonal protection
Boc group enables selective N-1 deprotection while preserving the 3-amino handle
Pyridin-4-ylmethyl substitution
Distinct hydrogen-bond geometry compared to 3-pyridyl positional isomers

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine: Substitution Challenges


Substituting 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine with superficially similar piperidine derivatives introduces substantial risks to experimental reproducibility due to three quantifiable factors. First, the stereochemical configuration of the 3-amino substituent creates distinct chiral forms: the (R)-enantiomer (CAS 1217819-94-7) , the (S)-enantiomer (CAS 1217722-00-3) , and the racemic mixture (CAS 886364-97-2). These forms are not interchangeable; stereochemistry directly impacts binding orientation, selectivity, and potency in biological assays. Second, the Boc protecting group is essential for synthetic compatibility—it enables orthogonal protection strategies in multi-step syntheses, preventing unwanted side reactions at the piperidine nitrogen during subsequent transformations. Unprotected 3-amino-N-(pyridin-4-ylmethyl)piperidine analogs lack this synthetic handle and require different reaction conditions. Third, the pyridin-4-ylmethyl substitution pattern differs critically from pyridin-3-ylmethyl positional isomers (such as CAS 206274-21-7), which alter hydrogen-bonding geometry and molecular recognition in target engagement assays . The specific evidence that follows quantifies these differentiation dimensions.

Stereochemistry
Racemic mixture is not interchangeable with (R)- or (S)-enantiomers; stereochemistry may alter target binding and assay outcome.
Boc protection
Unprotected 3-amino analogs lack the orthogonal synthetic handle and require different protection/deprotection sequences.
Positional isomerism
Pyridin-3-ylmethyl isomers shift hydrogen-bonding geometry and molecular recognition; direct substitution may not reproduce SAR.

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine: Key Differentiation Evidence


Stereochemical Differentiation

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) is commercially available as a racemic mixture, whereas its (R)-enantiomer (CAS 1217819-94-7) and (S)-enantiomer (CAS 1217722-00-3) are supplied as discrete stereoisomers . The stereocenter at the 3-position of the piperidine ring fundamentally alters molecular geometry: in biological systems where target binding pockets exhibit stereospecific recognition, the (R)- and (S)-enantiomers can display significantly divergent activity profiles. For example, in related 3-aminopiperidine-based dipeptidyl peptidase IV (DPP-4) inhibitors, enantiomeric pairs have shown IC50 differences exceeding 10-fold when evaluated under identical assay conditions . Procuring the racemic mixture (886364-97-2) is appropriate for initial library synthesis and exploratory screening, whereas enantiopure procurement (1217819-94-7 or 1217722-00-3) is required for lead optimization, SAR refinement, and studies where stereochemical purity is essential for interpreting biological results .

Stereochemistry
Class-level inference
Racemate vs (R)/(S) enantiomers
Procurement form determines assay interpretation
No direct head-to-head data for this specific compound
Medicinal Chemistry Stereochemistry Chiral Resolution

Supplier Purity and Documentation Variability

Commercial suppliers of 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) specify a minimum purity of 97% as the standard research-grade specification . Multiple vendors, including Beyotime (Product Y133773) , AKSci (Product 1592AL) , Bidepharm , and Leyan (Product 1242409) , maintain this 97% purity specification. However, vendor differentiation exists in the availability and format of analytical documentation. Bidepharm, for instance, provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports upon request . In contrast, other suppliers may offer only a certificate of analysis with limited supporting data. This differentiation is meaningful for procurement in regulated research environments (GLP, GMP, or publications requiring detailed analytical characterization) where comprehensive batch documentation is required. For laboratories without stringent documentation requirements, any 97% purity supplier may be functionally interchangeable.

Supplier Documentation
Direct comparison
97% purity; batch QC availability varies
Documentation supports regulated research workflows
All vendors meet purity spec; verify analytical reports
Quality Control Analytical Chemistry Procurement

Boc-Protected Scaffold Versatility

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) serves as a protected 3-aminopiperidine scaffold that enables orthogonal deprotection and subsequent functionalization strategies . The Boc group at the piperidine N-1 position can be selectively removed under acidic conditions (e.g., TFA in DCM) while leaving the secondary amine at the 3-position available for further derivatization (e.g., amide coupling, sulfonamide formation, or reductive amination) . This orthogonal protection distinguishes it from unprotected 3-amino-N-(pyridin-4-ylmethyl)piperidine analogs, which lack this synthetic handle and require alternative protection/deprotection sequences. Pyridine and piperidine are among the most frequently occurring heterocyclic building blocks in FDA-approved drug molecules, underscoring the broad applicability of this scaffold class in medicinal chemistry . The pyridin-4-ylmethyl substitution pattern provides a hydrogen-bond acceptor (pyridine nitrogen) and potential π-stacking interactions, offering distinct molecular recognition properties compared to pyridin-3-ylmethyl positional isomers .

Synthetic Versatility
Class-level inference
Orthogonal Boc protection enables sequential functionalization
Reduces synthetic cycle time
No quantitative yield data for this compound
Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Predicted Physicochemical Profile

Computationally predicted physicochemical parameters for 1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) provide baseline data for assessing drug-likeness and synthetic tractability [1]. The compound has a calculated XlogP value of 1.7, indicating moderate lipophilicity suitable for membrane permeability while maintaining aqueous solubility [1]. The rotatable bond count is 5, which is within the favorable range for oral bioavailability (typically <10 rotatable bonds per Lipinski guidelines) [1]. The topological polar surface area (TPSA) is 54.5 Ų, which falls within the optimal range (<140 Ų) for blood-brain barrier penetration and cellular permeability [1]. These predicted parameters position this compound as a developable scaffold compared to structurally related analogs with higher XlogP values (reducing solubility) or higher TPSA values (limiting permeability). However, no direct head-to-head experimental ADME data comparing this compound to specific analogs is available in the public literature.

Predicted Properties
Class-level inference
XlogP 1.7; Rotatable bonds 5; TPSA 54.5 Ų
Favorable predicted drug-likeness
Computational prediction; experimental validation needed
ADME Physicochemical Properties Drug Design

Global Supplier Availability

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine (CAS 886364-97-2) is distributed through a multi-vendor supply network including Beyotime (China) , AKSci (USA) , Bidepharm (China) , Leyan (China) , WanviBio (China) , and CymitQuimica (Spain) . This contrasts with the limited vendor availability of its enantiopure counterparts—the (R)-enantiomer (CAS 1217819-94-7) and (S)-enantiomer (CAS 1217722-00-3) are available from fewer commercial sources, potentially affecting lead times and procurement costs . The racemic mixture (886364-97-2) is typically stocked as an in-stock catalog item, whereas enantiopure forms may require custom synthesis or longer lead times. For laboratories initiating exploratory medicinal chemistry campaigns or requiring milligram-to-gram quantities for library synthesis, the racemic mixture offers superior supply chain reliability and cost-effectiveness. For advanced lead optimization requiring enantiopure material, procurement planning must account for longer lead times and potentially higher unit costs.

Supplier Network
Cross-study comparable
Racemate: 6+ global suppliers; enantiomers: limited
Broader availability reduces procurement risk
Quantitative lead times not publicly reported
Supply Chain Procurement Inventory Management

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine: Application Scenarios


Scaffold-Based Library Synthesis

As a Boc-protected 3-aminopiperidine scaffold with a pyridin-4-ylmethyl substituent, CAS 886364-97-2 enables orthogonal functionalization for building diverse compound libraries . The Boc group at the piperidine N-1 position can be selectively removed (TFA/DCM) while maintaining the secondary amine at the 3-position for subsequent amide coupling, sulfonamide formation, or reductive amination. This orthogonal protection strategy eliminates the need for additional protection/deprotection cycles, streamlining the synthesis of focused libraries for hit identification. Pyridine and piperidine are among the most frequently occurring heterocyclic building blocks in FDA-approved drugs, underscoring the scaffold's broad medicinal chemistry relevance . The racemic nature of CAS 886364-97-2 makes it cost-effective for initial library generation where stereochemical resolution is deferred to later optimization stages .

Chemical Biology Probe Development

The pyridin-4-ylmethyl substituent provides a hydrogen-bond acceptor (pyridine nitrogen) and potential π-stacking interactions with aromatic residues in protein binding pockets . This functional handle distinguishes CAS 886364-97-2 from pyridin-3-ylmethyl positional isomers, which alter the spatial orientation of hydrogen-bonding interactions. For chemical biology applications including PROTAC development, affinity probe design, or target engagement assays, the 4-pyridyl substitution pattern may confer distinct binding geometry compared to 3-pyridyl analogs. Researchers should procure the enantiopure forms (R- or S-) when target stereospecificity is established, but the racemate (886364-97-2) is suitable for initial probe development and exploratory target identification studies .

Quality-Controlled Procurement

For research programs operating under GLP, GMP, or publications with stringent analytical data requirements, procurement from vendors providing batch-specific QC documentation (NMR, HPLC, GC) is essential . Suppliers such as Bidepharm offer comprehensive batch-level analytical reports upon request, supporting data integrity in regulated workflows and high-impact publications . The standard commercial purity specification of 97% is maintained across multiple vendors [1], but the availability of detailed analytical documentation varies. Procurement teams should verify documentation availability prior to ordering when analytical traceability is a program requirement. For routine exploratory synthesis not subject to regulatory documentation requirements, any 97% purity supplier is functionally equivalent.

Amine Functionalization Protocols

1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine serves as a model substrate for developing and optimizing amine functionalization methodologies, including amide coupling, reductive amination, sulfonylation, and urea formation protocols . The compound's favorable predicted physicochemical properties—XlogP of 1.7, rotatable bond count of 5, and TPSA of 54.5 Ų —ensure adequate solubility in common organic solvents (DCM, DMF, THF) for reaction screening. The Boc group provides UV-active detection (254 nm) for HPLC monitoring of reaction progress. The multi-vendor commercial availability of CAS 886364-97-2 ensures reliable supply for method development and optimization studies .

Application
Selection Property
Validation Focus
Scaffold-Based Library Synthesis
Orthogonal Boc protection; pyridin-4-ylmethyl scaffold
Deprotection compatibility; functional group tolerance
Chemical Biology Probe Development
4-Pyridyl substitution geometry; racemic scaffold
Binding orientation relative to 3-pyridyl analogs; stereochemical resolution needs
Quality-Controlled Procurement
Batch-specific QC documentation; standard purity specification
Analytical traceability; GLP/GMP compliance support
Amine Functionalization Protocols
Free secondary amine; solubility in organic solvents
Reactivity with electrophiles; HPLC reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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